molecular formula C38H38N4O12 B13432654 Diethyl (((4-(3-Oxomorpholino)phenyl)azanediyl)bis(1-(1,3-dioxoisoindolin-2-yl)propane-3,2-diyl)) dicarbonate

Diethyl (((4-(3-Oxomorpholino)phenyl)azanediyl)bis(1-(1,3-dioxoisoindolin-2-yl)propane-3,2-diyl)) dicarbonate

Katalognummer: B13432654
Molekulargewicht: 742.7 g/mol
InChI-Schlüssel: RNLFOGVZIPNXKN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethyl (((4-(3-Oxomorpholino)phenyl)azanediyl)bis(1-(1,3-dioxoisoindolin-2-yl)propane-3,2-diyl)) dicarbonate is a complex organic compound with a molecular formula of C38H38N4O12 and a molecular weight of 742.73 g/mol. This compound is primarily used as a synthesis intermediate in various chemical reactions and processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl (((4-(3-Oxomorpholino)phenyl)azanediyl)bis(1-(1,3-dioxoisoindolin-2-yl)propane-3,2-diyl)) dicarbonate involves multiple steps. The starting materials typically include 4-(3-Oxomorpholino)phenyl and 1-(1,3-dioxoisoindolin-2-yl)propane. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to maximize yield and purity. The process involves continuous monitoring and adjustments to maintain the desired reaction parameters.

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl (((4-(3-Oxomorpholino)phenyl)azanediyl)bis(1-(1,3-dioxoisoindolin-2-yl)propane-3,2-diyl)) dicarbonate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can yield various reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Wissenschaftliche Forschungsanwendungen

Diethyl (((4-(3-Oxomorpholino)phenyl)azanediyl)bis(1-(1,3-dioxoisoindolin-2-yl)propane-3,2-diyl)) dicarbonate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of biochemical pathways and interactions.

    Medicine: Investigated for potential therapeutic applications and drug development.

    Industry: Utilized in the production of advanced materials and chemical products.

Wirkmechanismus

The mechanism of action of Diethyl (((4-(3-Oxomorpholino)phenyl)azanediyl)bis(1-(1,3-dioxoisoindolin-2-yl)propane-3,2-diyl)) dicarbonate involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to Diethyl (((4-(3-Oxomorpholino)phenyl)azanediyl)bis(1-(1,3-dioxoisoindolin-2-yl)propane-3,2-diyl)) dicarbonate include other dicarbonate derivatives and compounds with similar structural features.

Uniqueness

The uniqueness of this compound lies in its specific structural arrangement and functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in various synthetic and industrial processes.

Eigenschaften

Molekularformel

C38H38N4O12

Molekulargewicht

742.7 g/mol

IUPAC-Name

[1-(1,3-dioxoisoindol-2-yl)-3-[N-[3-(1,3-dioxoisoindol-2-yl)-2-ethoxycarbonyloxypropyl]-4-(3-oxomorpholin-4-yl)anilino]propan-2-yl] ethyl carbonate

InChI

InChI=1S/C38H38N4O12/c1-3-51-37(48)53-26(21-41-33(44)28-9-5-6-10-29(28)34(41)45)19-39(24-13-15-25(16-14-24)40-17-18-50-23-32(40)43)20-27(54-38(49)52-4-2)22-42-35(46)30-11-7-8-12-31(30)36(42)47/h5-16,26-27H,3-4,17-23H2,1-2H3

InChI-Schlüssel

RNLFOGVZIPNXKN-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)OC(CN1C(=O)C2=CC=CC=C2C1=O)CN(CC(CN3C(=O)C4=CC=CC=C4C3=O)OC(=O)OCC)C5=CC=C(C=C5)N6CCOCC6=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.